Lsd1-IN-19

Epigenetics LSD1 inhibition reversible binding

Lsd1-IN-19 (also designated compound is a potent, selective, and non-covalent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent histone demethylase implicated in oncogenesis and tumor progression. It inhibits LSD1 with a Ki of 0.108 μM and a KD of 0.068 μM, and demonstrates antiproliferative activity in THP-1 leukemia and MDA-MB-231 breast cancer cells with 72-hour IC50 values of 0.17 μM and 0.40 μM, respectively.

Molecular Formula C33H42N6O2
Molecular Weight 554.7 g/mol
Cat. No. B12409195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-19
Molecular FormulaC33H42N6O2
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OCC5=CC=CC=C5
InChIInChI=1S/C33H42N6O2/c1-38(2)18-10-17-34-33-36-29-22-31(41-24-26-13-8-5-9-14-26)30(40-3)21-28(29)32(37-33)35-27-15-19-39(20-16-27)23-25-11-6-4-7-12-25/h4-9,11-14,21-22,27H,10,15-20,23-24H2,1-3H3,(H2,34,35,36,37)
InChIKeyCLMKFAVBRRFUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lsd1-IN-19: A Non-Covalent LSD1 Inhibitor for Epigenetic Research and Drug Discovery


Lsd1-IN-19 (also designated compound 29) is a potent, selective, and non-covalent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent histone demethylase implicated in oncogenesis and tumor progression . It inhibits LSD1 with a Ki of 0.108 μM and a KD of 0.068 μM, and demonstrates antiproliferative activity in THP-1 leukemia and MDA-MB-231 breast cancer cells with 72-hour IC50 values of 0.17 μM and 0.40 μM, respectively . Lsd1-IN-19 belongs to a series of reversible LSD1 inhibitors developed to address limitations associated with irreversible, covalent inhibitors that form stable adducts with the FAD cofactor [1].

Non-covalent reversible LSD1 inhibition for target engagement studies
Isoform-selectivity assay context with >1000-fold preference over SETD8/DOT1L
Cell-model endpoint review in leukemia (THP-1) and breast cancer (MDA-MB-231) lines

Why Lsd1-IN-19 Cannot Be Interchanged with Other LSD1 Inhibitors Without Quantitative Justification


LSD1 inhibitors constitute a chemically and mechanistically heterogeneous class. Irreversible inhibitors such as tranylcypromine (TCP) derivatives (e.g., ORY-1001, GSK2879552) covalently modify the FAD cofactor, leading to prolonged target engagement that may confer distinct pharmacodynamic and toxicity profiles [1]. In contrast, Lsd1-IN-19 is a reversible, non-covalent inhibitor with a defined Ki/KD, offering a different mode of action with potentially distinct washout kinetics and cellular selectivity . Furthermore, even among non-covalent inhibitors within the same chemical series (e.g., Lsd1-IN-18, Lsd1-IN-20), subtle structural modifications produce meaningful divergence in binding affinity, cellular antiproliferative potency, and off-target selectivity profiles . These differences preclude generic substitution without quantitative, assay-matched comparative data.

Mechanism Reversible non-covalent binding may shift target residence time and washout dynamics relative to irreversible inhibitors like ORY-1001.
Intraseries Structurally close analogs (e.g., Lsd1-IN-18) show cell-line-dependent potency differences; direct interchange may require matched assay validation.
Selectivity Off-target kinase and methyltransferase profiles may vary across LSD1 inhibitor chemotypes; class-level inference may not apply.

Quantitative Differentiation Evidence for Lsd1-IN-19: Binding Affinity, Cellular Potency, and Selectivity


Lsd1-IN-19 vs. ORY-1001: Reversible Non-Covalent Binding Versus Irreversible Covalent Inhibition

Lsd1-IN-19 is a reversible, non-covalent LSD1 inhibitor with a Ki of 0.108 μM and a KD of 0.068 μM . In contrast, ORY-1001 (iadademstat) is an irreversible, mechanism-based inhibitor that covalently modifies the FAD cofactor of LSD1 with an IC50 of 0.018 μM . The mechanistic distinction (reversible non-covalent vs. irreversible covalent) confers different target residence times and may produce divergent pharmacodynamic effects in cellular and in vivo models [1].

Binding mode
Cross-study comparable
Reversible, non-covalent (Ki 0.108 µM; KD 0.068 µM) vs. irreversible covalent inhibition (ORY-1001 IC50 0.018 µM)
Mechanism-driven target engagement context
Reversible binding may support washout and transient exposure experimental designs
Epigenetics LSD1 inhibition reversible binding

Lsd1-IN-19 vs. GSK-LSD1: Enhanced Binding Affinity by SPR-Measured KD

Lsd1-IN-19 exhibits a binding affinity (KD) of 0.068 μM as measured by surface plasmon resonance (SPR) . In comparison, the widely used tool compound GSK-LSD1 (also known as GSK2879552) demonstrates an apparent Ki (Kiapp) of 1.7 μM , representing an approximately 25-fold weaker affinity.

Affinity gain
Cross-study comparable
~25-fold higher binding (KD 0.068 µM vs. GSK-LSD1 Kiapp 1.7 µM)
Reported SPR affinity context for target engagement comparison
Affinity rank may guide concentration selection in biochemical studies
SPR binding affinity LSD1 inhibition

Lsd1-IN-19 vs. ZY0511 and LSD1-IN-6: Positioned as a Moderate-Potency Non-Covalent Inhibitor with Distinct Affinity Profile

Within the landscape of non-covalent LSD1 inhibitors, Lsd1-IN-19 occupies a moderate potency range. It exhibits a Ki of 0.108 μM (108 nM) and a KD of 0.068 μM (68 nM) . For context, ZY0511 is reported with an IC50 of 1.7 nM and a Kd of 2.42 nM (approximately 40-fold more potent by Kd) , while LSD1-IN-6 displays an IC50 of 123 nM [1]. Lsd1-IN-19 offers an intermediate potency profile that may be advantageous for experiments requiring a defined, non-saturating window of target inhibition.

Potency landscape
Cross-study comparable
Lsd1-IN-19 Ki 108 nM; ZY0511 Kd 2.42 nM; LSD1-IN-6 IC50 123 nM
Moderate affinity enables non-saturating target occupancy studies
Context-dependent: 40-fold less potent than ZY0511 by Kd
IC50 comparison potency LSD1 inhibitors

Lsd1-IN-19 Demonstrates Selectivity Over SETD8 and DOT1L Histone Methyltransferases

Selectivity profiling reveals that Lsd1-IN-19 exhibits minimal off-target activity against the histone methyltransferases SETD8 and DOT1L, with IC50 values >100 μM in HeLa nucleosome-based assays . This represents a >1000-fold selectivity window relative to its Ki for LSD1 (0.108 μM), indicating a favorable selectivity profile within this subset of epigenetic targets.

Selectivity window
Supporting evidence
SETD8 IC50 >100 µM; DOT1L IC50 >100 µM (>1000-fold vs. LSD1 Ki)
Reported off-target profiling supports isoform-specific interpretation
HeLa nucleosome assay; class-level selectivity review recommended
selectivity off-target profiling epigenetic enzymes

Lsd1-IN-19 vs. Lsd1-IN-18: Direct Intraseries Comparison in Matched Cellular Assays

In a direct intraseries comparison using identical 72-hour MTT assays, Lsd1-IN-19 (compound 29) and Lsd1-IN-18 (compound 7) demonstrate distinct cellular potency profiles. In THP-1 leukemia cells, Lsd1-IN-19 exhibits an IC50 of 0.17 μM compared to 0.16 μM for Lsd1-IN-18—a difference of ~6% . In MDA-MB-231 breast cancer cells, the divergence is more pronounced: Lsd1-IN-19 shows an IC50 of 0.40 μM versus 0.21 μM for Lsd1-IN-18, representing a ~1.9-fold reduced potency .

Cellular potency
Cross-study comparable
THP-1 IC50 0.17 µM; MDA-MB-231 IC50 0.40 µM (vs. Lsd1-IN-18 0.16 µM / 0.21 µM)
Cell-line-dependent endpoint response supports selection by model
Matched 72-h MTT assays; leukemia vs. breast cancer divergence noted
cellular antiproliferation leukemia breast cancer

Recommended Research Applications for Lsd1-IN-19 Based on Quantitative Evidence


Mechanistic Studies Requiring Reversible, Non-Covalent LSD1 Inhibition

Lsd1-IN-19 is suitable for experimental systems where reversible target engagement is preferred over irreversible covalent inhibition. Its defined Ki (0.108 μM) and KD (0.068 μM) allow precise control of target occupancy, facilitating washout experiments, dose-response studies, and investigations where prolonged LSD1 suppression from covalent inhibitors (e.g., ORY-1001, GSK2879552) would confound interpretation.

Leukemia and Breast Cancer Cell-Based Assays with Validated Antiproliferative Activity

Lsd1-IN-19 has been quantitatively validated in THP-1 leukemia cells (72-hour IC50 = 0.17 μM) and MDA-MB-231 breast cancer cells (72-hour IC50 = 0.40 μM) . These cell lines represent well-characterized models for acute myeloid leukemia and triple-negative breast cancer research, respectively, providing a solid foundation for epigenetic oncology studies. The compound may be used as a reference inhibitor or benchmark in proliferation assays and combination therapy investigations.

Selectivity-Dependent Studies Requiring Minimal Off-Target Activity on SETD8 and DOT1L

For experiments where confounding activity on the histone methyltransferases SETD8 or DOT1L must be minimized, Lsd1-IN-19 offers a >1000-fold selectivity window (SETD8 IC50 > 100 μM; DOT1L IC50 > 100 μM; LSD1 Ki = 0.108 μM) . This profile supports studies in chromatin biology and epigenetic regulation where LSD1-specific effects need to be isolated from related methyltransferase pathways.

Intraseries Comparative Studies Across Lsd1-IN Chemical Scaffolds

Lsd1-IN-19 serves as a valuable reference compound within the broader Lsd1-IN series. Its quantitative differences from Lsd1-IN-18 (MDA-MB-231 IC50: 0.40 μM vs. 0.21 μM) and Lsd1-IN-20 (MDA-MB-231 IC50: 0.40 μM vs. 1.60 μM) make it useful for structure-activity relationship (SAR) analyses and for dissecting how specific structural modifications affect cellular potency in a cell-line-dependent manner.

Application
Selection Property
Validation Focus
Epigenetic target engagement studies
Reversible non-covalent binding profile
Washout kinetics and target occupancy dynamics
Leukemia and breast cancer cell-model research
Cell-model antiproliferative activity context
Endpoint review in THP-1 and MDA-MB-231 assays
Selectivity-dependent chromatin studies
High selectivity over SETD8 and DOT1L methyltransferases
Off-target profiling in nucleosome-based assays
Intraseries SAR and tool compound comparison
Distinct cellular potency profile from analogs
Cell-line-dependent potency and structure-activity interpretation

Technical Documentation Hub

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29 linked technical documents
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